N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide
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Overview
Description
N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a carbonyl compound. The reaction is usually carried out at elevated temperatures (around 80°C) to facilitate the formation of the Schiff base, followed by the addition of the secondary amine . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Polymerization: The presence of the prop-2-enamide moiety allows for polymerization reactions, which can be initiated by radical initiators.
Scientific Research Applications
N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide has a wide range of applications in scientific research:
Biology: The compound’s ability to form stimuli-responsive polymers makes it useful in the development of drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeted drug delivery.
Mechanism of Action
The mechanism of action of N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The dimethylamino group and the oxadiazole ring play crucial roles in these interactions, which can affect the compound’s reactivity and binding affinity . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
N-{[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl}prop-2-enamide can be compared with other similar compounds, such as:
N-[(3-dimethylamino)propyl]methacrylamide: This compound shares the dimethylamino group and is used in similar applications, such as the synthesis of smart polymers.
Properties
IUPAC Name |
N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-4-6(13)9-5-7-10-8(11-14-7)12(2)3/h4H,1,5H2,2-3H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQDHHYPDMYMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NOC(=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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